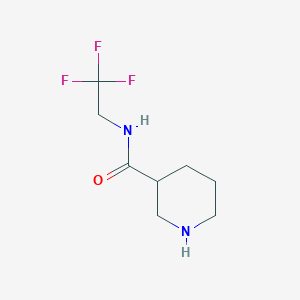

N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide: is a chemical compound characterized by its trifluoroethyl group attached to the piperidine ring, which is further linked to a carboxamide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with piperidine-3-carboxylic acid and 2,2,2-trifluoroethanol.

Reaction Steps: The carboxylic acid group is activated, often using reagents like thionyl chloride, to form an acid chloride. This is then reacted with 2,2,2-trifluoroethanol under controlled conditions to yield the target compound.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.

Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols, amines.

Substitution Products: Amides, esters.

科学研究应用

Medicinal Chemistry

- Pharmaceutical Intermediate : N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is explored as a pharmaceutical intermediate in the synthesis of various drug candidates. Its unique trifluoroethyl group may improve the pharmacokinetic profiles of potential drugs by enhancing membrane permeability .

- CGRP Receptor Antagonists : Research has indicated that derivatives of this compound may serve as antagonists for the calcitonin gene-related peptide (CGRP) receptor, which is significant in treating migraine disorders .

- Central Nervous System Modulation : Studies suggest that this compound exhibits potential pharmacological properties related to central nervous system modulation, making it a candidate for further investigation in neuropharmacology.

Biological Research

- Structure-Activity Relationship (SAR) : SAR studies have shown that modifications to the piperidine ring and the introduction of electron-withdrawing groups like trifluoroethyl can significantly alter biological activity. For instance, compounds with different N-substituents on the piperidine ring demonstrated varied potencies in cellular assays .

- Enzyme Interactions : The lipophilicity conferred by the trifluoroethyl group allows for enhanced interactions with hydrophobic regions of target proteins, potentially modulating enzyme activities and influencing various biological pathways .

Industrial Applications

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties, which are advantageous in various industrial processes.

Case Study 1: CNS Modulation

A study published in Medicinal Chemistry explored the CNS effects of this compound derivatives. The findings indicated that specific modifications to the trifluoroethyl group enhanced binding affinity to neurotransmitter receptors, suggesting potential therapeutic applications in treating neurological disorders.

Case Study 2: CGRP Antagonism

In research focused on migraine treatment, derivatives of this compound were tested for their ability to inhibit CGRP receptor activity. Results showed promising selectivity and potency compared to existing therapies, indicating a viable path for drug development targeting migraine relief .

作用机制

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound's binding affinity and stability, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

N-(2,2,2-trifluoroethyl)piperidine-2-carboxamide

N-(2,2,2-trifluoroethyl)piperidine-1-carboxamide

Uniqueness: Compared to its analogs, N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide often exhibits superior chemical stability and biological activity due to the specific positioning of the trifluoroethyl group on the piperidine ring.

This compound's unique properties and versatile applications make it a valuable asset in scientific research and industrial processes. Its synthesis, reactions, and applications continue to be areas of active study and development.

生物活性

N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C8H13F3N2O

- Molecular Weight : 210.196 g/mol

- CAS Number : 1016875-44-7

The trifluoroethyl group in the compound enhances its lipophilicity, facilitating better membrane permeability and potentially influencing its pharmacokinetic profile. This structural feature is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoroethyl moiety may enhance binding affinity and specificity towards these targets, leading to various biological effects including:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Binding : It may modulate receptor activity, affecting signaling pathways related to inflammation and cancer progression.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. For instance:

- Janus Kinase (JAK) Inhibition : Preliminary studies suggest that the compound may act as a JAK inhibitor, which is significant in treating inflammatory and autoimmune diseases.

Anticancer Activity

The compound's anticancer potential has been explored through various studies:

- Cell Proliferation Inhibition : In vitro studies have demonstrated that derivatives of this compound can significantly inhibit the proliferation of cancer cell lines. For example, related compounds have shown IC50 values as low as 11.3 μM against HepG2 liver cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

化学反应分析

Nucleophilic Substitution Reactions

The trifluoroethyl group exhibits reactivity toward nucleophiles due to the electron-withdrawing nature of the CF₃ group, which polarizes the adjacent C–F bonds.

Mechanistic Insight :

-

The trifluoroethyl group activates adjacent carbons for nucleophilic attack, enabling Sₙ2' pathways with allylic carbonates (e.g., iridacycle-catalyzed decarboxylation) .

-

Gram-scale synthesis of α-trifluoromethyl amines (e.g., 73 ) demonstrates industrial applicability .

Reduction Reactions

The carboxamide and piperidine moieties participate in selective reductions.

Example :

-

Reduction of adduct 70a (from Sₙ2' reaction) with NaBH₄/NiCl₂·6H₂O yields primary amine 74 (97% yield, 94% ee) .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions, forming spirocyclic structures.

Mechanistic Pathway :

-

Squaramide catalysts activate both reactants: ketimine binds to the catalyst’s tertiary amine, while nitroalkene is fixed via N–H hydrogen bonding .

Oxidation and Hydrolysis

The piperidine ring and carboxamide group undergo oxidative transformations.

Application :

-

Hydrolysis of 70a in HCl/EtOH removes the isatin group, enabling cyclization to α-methylenelactams (71 ) .

Industrial and Pharmacological Relevance

-

Continuous Flow Reactors : Scalable synthesis ensures consistent quality for high-throughput applications.

-

Pharmacophore Synthesis : Derivatives like trifluoromethylpyrrolidine (75 ) are synthesized via post-reduction iodination (92% yield), highlighting utility in drug discovery .

Note: Data derived from peer-reviewed methodologies and scalable synthetic protocols .

属性

IUPAC Name |

N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3N2O/c9-8(10,11)5-13-7(14)6-2-1-3-12-4-6/h6,12H,1-5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQLVMMYVDZFFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。